molecular formula C20H14ClN5O2S2 B2836475 10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892730-07-3

10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2836475
CAS No.: 892730-07-3
M. Wt: 455.94
InChI Key: DIAAQWWFDMJHFA-UHFFFAOYSA-N
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Description

10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C20H14ClN5O2S2 and its molecular weight is 455.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis and evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, particularly as serotonin 5-HT6 receptor antagonists, demonstrate the chemical versatility and potential therapeutic relevance of these compounds. Ivachtchenko et al. (2010) found that these compounds exhibit high selectivity and binding affinity to the 5-HT6 receptor, with particular analogs showing significant activity in functional assays (Ivachtchenko et al., 2010).

Antimicrobial Activity

The antimicrobial properties of related tricyclic compounds have been investigated, highlighting their potential in addressing bacterial and fungal infections. Mittal et al. (2011) synthesized a series of substituted tricyclic compounds demonstrating significant antibacterial and antifungal activities (Mittal et al., 2011).

Advanced Synthesis Techniques

Research into the regioselective synthesis of fused heterocycles under thermal and microwave irradiation conditions provides insight into novel synthetic methodologies that could be applied to the synthesis of the specified compound. Salem et al. (2015) explored the reaction of phenylsulfonyl-containing derivatives with aminoazoles, supported by ab initio calculations, to synthesize pyrazolo[1,5-a]pyrimidine and related ring systems (Salem et al., 2015).

Antitumor Activity

The potential antitumor activities of triazolo and pyrimidine derivatives, incorporating phenylsulfonyl moieties, have been examined. Shaaban et al. (2011) developed a one-pot synthesis method for these compounds, evaluating them as Aurora-A kinase inhibitors and investigating their cytotoxic activities against colon tumor cell lines (Shaaban et al., 2011).

HIV-1 Replication Inhibition

The serendipitous discovery of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds as potent inhibitors of HIV-1 replication underlines the potential of these compounds in antiviral research. Kim et al. (2014) identified these compounds during the evaluation of triazolothienopyrimidine (TTPM) compounds, highlighting their use in the development of new HIV-1 treatments (Kim et al., 2014).

Properties

IUPAC Name

10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2S2/c21-14-8-6-13(7-9-14)12-22-18-17-16(10-11-29-17)26-19(23-18)20(24-25-26)30(27,28)15-4-2-1-3-5-15/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAAQWWFDMJHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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